molecular formula C15H21NO4S B2586879 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-propylacetamide CAS No. 874191-06-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-propylacetamide

Cat. No. B2586879
CAS RN: 874191-06-7
M. Wt: 311.4
InChI Key: JRJDSZUXUNFOOT-UHFFFAOYSA-N
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Description

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified from previous lead optimization efforts, where a new ether-based scaffold was paired with a novel sulfone-based head group .


Synthesis Analysis

The compound was synthesized by coupling a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group .


Chemical Reactions Analysis

The compound was developed as part of an HTS campaign and chemical optimization improved its potency, human liver microsome stability, and brain penetration in rats .

Mechanism of Action

As a GIRK channel activator, this compound likely works by modulating excitability in cells. GIRK channels are key effectors in GPCR signaling pathways .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-phenoxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-9-16(13-8-10-21(18,19)12-13)15(17)11-20-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJDSZUXUNFOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-propylacetamide

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